molecular formula C11H12N2O B8172358 N-Cyclopropyl-5-vinylnicotinamide

N-Cyclopropyl-5-vinylnicotinamide

Cat. No.: B8172358
M. Wt: 188.23 g/mol
InChI Key: GERUSBANQWDPBY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-vinylnicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid Nicotinamide and its derivatives have been extensively studied for their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-vinylnicotinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclopropanation and vinylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-vinylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-5-vinylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production within cells. The compound may also modulate DNA repair mechanisms and cellular stress responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-5-vinylnicotinamide stands out due to its unique combination of a cyclopropyl and vinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-5-ethenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-8-5-9(7-12-6-8)11(14)13-10-3-4-10/h2,5-7,10H,1,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERUSBANQWDPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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